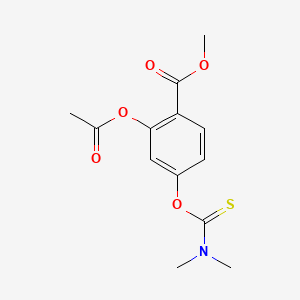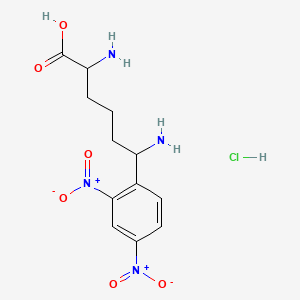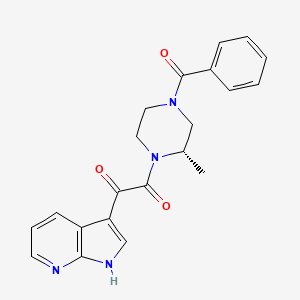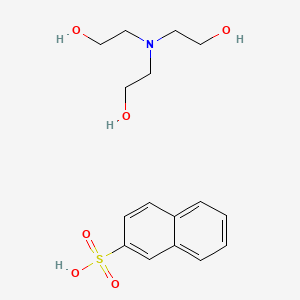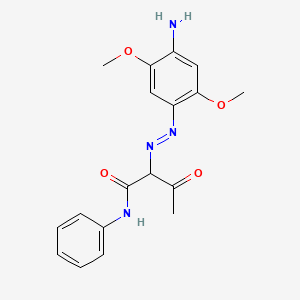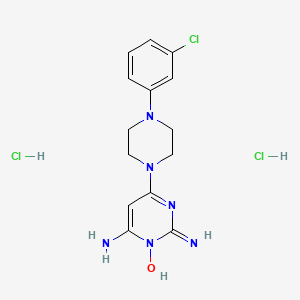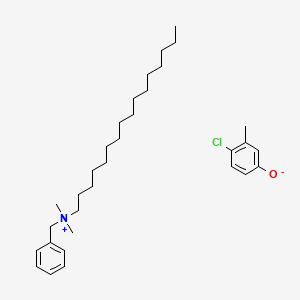
Sodium lauroyl lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium lauroyl lactate is a sodium salt derived from the reaction between lauric acid and lactic acid. It is commonly used in skincare and personal care products due to its properties as an emulsifier and surfactant. This compound helps to stabilize emulsions, improve the texture and feel of products, and provide mild cleansing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium lauroyl lactate involves the reaction of sodium hydroxide with lactic acid to form sodium lactate. This sodium lactate is then heated and reacted with lauric acid in the presence of a catalyst. The reaction is typically carried out at temperatures between 190-210°C, and the product is obtained as a white to pale yellow solid .
Industrial Production Methods: In industrial settings, the process starts by dissolving sodium hydroxide in purified water to create a sodium hydroxide solution. This solution is added dropwise to lactic acid at room temperature while stirring to generate sodium lactate. The sodium lactate is then heated to 80°C, and nitrogen gas is introduced to the material interface. Lauric acid and a catalyst are added, and the mixture is heated further to 190-210°C. The reaction is maintained for 60 minutes, followed by vacuumization and an additional 20 minutes of reaction. The final product is cooled and dried to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium lauroyl lactate primarily undergoes hydrolysis, where it breaks down into lauric acid and lactic acid. This compound can also participate in esterification reactions due to the presence of carboxyl groups.
Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by acids or bases. Esterification reactions typically require an acid catalyst and are conducted under reflux conditions.
Major Products Formed: The major products formed from the hydrolysis of this compound are lauric acid and lactic acid .
Applications De Recherche Scientifique
Sodium lauroyl lactate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an emulsifying agent in personal care products, providing a stable mixture of water and oil-based ingredients. In medicine, it is explored for its antimicrobial properties and potential use as a membrane-disrupting agent . Additionally, it is used in the formulation of mild cleansing agents and moisturizers due to its ability to enhance the delivery of other ingredients into the skin .
Mécanisme D'action
Sodium lauroyl lactate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better spreading and mixing. This compound can disrupt lipid bilayers, leading to membrane disruption in microbial cells. The hydrolytic products, lauric acid and lactic acid, also contribute to its antimicrobial activity by inducing membrane morphological changes .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Sodium lauryl sulfate
- Sodium lauroyl glycinate
- Sodium dodecyl sulfate
Comparison: Sodium lauroyl lactate is often compared to sodium lauryl sulfate and sodium dodecyl sulfate. While all three compounds serve as surfactants, this compound is considered milder and more suitable for sensitive skin. It has a unique combination of lauric acid and lactic acid, which provides additional moisturizing and antimicrobial properties . Sodium lauroyl glycinate, another similar compound, is also known for its mildness and is used in formulations for sensitive skin .
Propriétés
Numéro CAS |
42415-70-3 |
|---|---|
Formule moléculaire |
C15H27NaO4 |
Poids moléculaire |
294.36 g/mol |
Nom IUPAC |
sodium;2-dodecanoyloxypropanoate |
InChI |
InChI=1S/C15H28O4.Na/c1-3-4-5-6-7-8-9-10-11-12-14(16)19-13(2)15(17)18;/h13H,3-12H2,1-2H3,(H,17,18);/q;+1/p-1 |
Clé InChI |
LTNJYGRCMNQPFQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


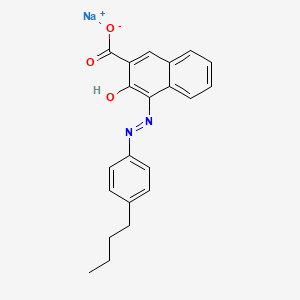
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
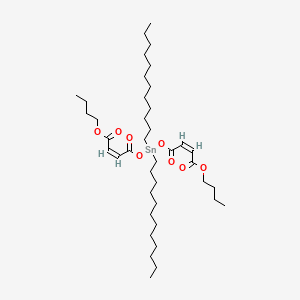
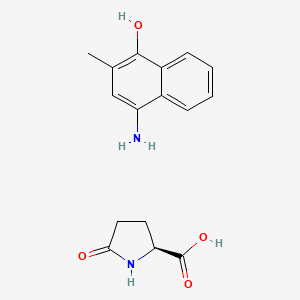
![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
